molecular formula C8H12O5 B12628977 Methyl 4-(acetyloxy)-5-oxopentanoate CAS No. 918153-34-1

Methyl 4-(acetyloxy)-5-oxopentanoate

Cat. No.: B12628977
CAS No.: 918153-34-1
M. Wt: 188.18 g/mol
InChI Key: FELFWAQKYRQVCB-UHFFFAOYSA-N
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Description

Methyl 4-(acetyloxy)-5-oxopentanoate is a multifunctional ester characterized by a pentanoate backbone with an acetyloxy (-OAc) group at position 4 and a ketone (oxo) group at position 5. Based on structural analogs, it is inferred to serve as a pharmaceutical intermediate or synthetic precursor due to its reactive ester and ketone moieties, which enable participation in condensation, hydrolysis, or nucleophilic addition reactions .

Properties

CAS No.

918153-34-1

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 4-acetyloxy-5-oxopentanoate

InChI

InChI=1S/C8H12O5/c1-6(10)13-7(5-9)3-4-8(11)12-2/h5,7H,3-4H2,1-2H3

InChI Key

FELFWAQKYRQVCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(acetyloxy)-5-oxopentanoate can be synthesized through the esterification of 4-hydroxy-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The acetylation of the hydroxyl group can be achieved using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of cheaper and more readily available reagents, as well as recycling of solvents, can further reduce production costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyloxy and ester groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents : HCl (1–2 M), H₂SO₄ (diluted)

  • Conditions : Reflux at 80–100°C for 4–6 hours

  • Products : 4-Hydroxy-5-oxopentanoic acid and acetic acid .

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis (Saponification)

  • Reagents : NaOH (1–3 M), KOH

  • Conditions : Room temperature to 60°C for 2–4 hours

  • Products : Sodium/potassium 4-(acetyloxy)-5-oxopentanoate and methanol.

Reduction Reactions

The ketone group at position 5 is susceptible to reduction:

Borohydride Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Conditions : Ethanol/THF, 0–25°C, 1–3 hours

  • Products : Methyl 4-(acetyloxy)-5-hydroxypentanoate (secondary alcohol) .

  • Selectivity : NaBH₄ selectively reduces the ketone without affecting the ester.

Catalytic Hydrogenation

  • Reagents : H₂ (1–3 atm), Pd/C or Raney Ni

  • Conditions : Ethanol, 25–50°C

  • Products : Saturation of the ketone is not typically observed; ester groups remain intact under mild conditions .

Oxidation Reactions

The ketone group resists further oxidation, but the ester moiety can be modified:

Ester Oxidation

  • Reagents : KMnO₄ (acidic), CrO₃

  • Conditions : H₂SO₄, 60–80°C

  • Products : 4-(Acetyloxy)-5-oxopentanoic acid via cleavage of the methyl ester .

Nucleophilic Substitution

The acetyloxy group acts as a leaving group in SN reactions:

Alkoxy Substitution

  • Reagents : Amines (e.g., NH₃, Et₃N), thiols

  • Conditions : Polar aprotic solvents (DMF, DMSO), 50–70°C

  • Products : Methyl 4-amino-5-oxopentanoate or methyl 4-thio-5-oxopentanoate.

Condensation Reactions

The ketone participates in aldol and Claisen condensations:

Aldol Condensation

  • Reagents : Aldehydes (e.g., benzaldehyde), base (NaOH)

  • Conditions : Ethanol, reflux

  • Products : β-Hydroxyketone derivatives .

Claisen Condensation

  • Reagents : Enolates (e.g., ethyl acetoacetate)

  • Conditions : LDA/THF, −78°C

  • Products : Cross-coupled diketones .

Metabolic Pathways

In vitro studies on structurally related esters reveal:

  • Hydrolysis : Rapid cleavage by esterases to 4-hydroxy-5-oxopentanoic acid .

  • Glucuronidation : Phase II metabolism at the hydroxyl group post-hydrolysis .

  • Oxidative Metabolism : CYP450-mediated oxidation of the ketone to a carboxylic acid in hepatic microsomes .

Mechanism of Action

The mechanism of action of Methyl 4-(acetyloxy)-5-oxopentanoate involves its hydrolysis to release 4-hydroxy-5-oxopentanoic acid, which can then participate in various biochemical pathways. The acetoxy group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled release of the active compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

  • Methyl 5-Cyano-5-(4-(Cyanomethyl)phenyl)-4-oxopentanoate (CAS 883803-09-6): Contains cyano (-CN) substituents at position 5 and a phenyl ring, increasing molecular weight (270.29 g/mol) and polarity compared to the target compound.
  • Methyl Acetoacetate (CAS 105-45-3):
    • A simpler β-keto ester (CH₃COCH₂COOCH₃ ) with a lower molecular weight (116.12 g/mol). Lacks the acetyloxy group, making it less sterically hindered but more volatile. Widely used as a pharmaceutical intermediate, similar to the target compound .
  • This modification introduces basicity and salt-forming capability, expanding its use in photodynamic therapy (e.g., as a prodrug for protoporphyrin IX synthesis) .

Physicochemical Properties

  • The absence of the acetyloxy group reduces ester-mediated reactivity but improves aqueous solubility due to the carboxylic acid moiety .
  • Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate: A structurally complex derivative with extended aromatic systems (quinolinyl and carbazolyl groups). This results in a higher melting point (119–121°C) and reduced solubility in polar solvents compared to the target compound .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
Methyl 4-(Acetyloxy)-5-oxopentanoate* ~188.16 (inferred) Acetyloxy, oxo, methyl ester Synthetic intermediate N/A
Methyl 5-Cyano-5-(4-(Cyanomethyl)phenyl)-4-oxopentanoate 270.29 Cyano, oxo, methyl ester Organic synthesis
Methyl Acetoacetate 116.12 β-keto, methyl ester Pharmaceutical intermediate
Methyl δ-Aminolevulinate Hydrochloride ~199.63 (inferred) Amino, oxo, methyl ester, HCl Photodynamic therapy
8-O-Acetylshanzhiside Methyl Ester Not provided Acetyloxy, glycoside, methyl ester Anti-inflammatory research

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Characteristics Reference
Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate 119–121 Low polarity, aromatic-dominated
5-(4-Methoxyphenyl)-5-oxopentanoic Acid Not provided High aqueous solubility
Methyl Acetoacetate Not provided Miscible in organic solvents

Biological Activity

Methyl 4-(acetyloxy)-5-oxopentanoate, a compound with potential pharmacological significance, has been the subject of various studies exploring its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an acetyloxy group and a ketone functional group. Its molecular structure can be represented as follows:

C8H14O5\text{C}_8\text{H}_{14}\text{O}_5

This compound's unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on secondary metabolites isolated from plant endophytic fungi highlighted that compounds with similar structures demonstrated high antimicrobial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of microbial cell membranes.

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It has been suggested that the compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity could be beneficial in conditions characterized by excessive inflammation.

3. Antitumor Potential

The compound's antitumor properties have also been investigated. In various cancer cell lines, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . The specific pathways involved include modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

The biological activities of this compound are mediated through several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : It activates caspases and other apoptotic markers, promoting programmed cell death in tumor cells.
  • Antioxidant Activity : this compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress-related damage .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial load upon treatment with varying concentrations of the compound .
  • Cancer Cell Line Research : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialSignificant efficacy against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntitumorInduction of apoptosis; inhibition of proliferation
MechanismInvolvement in PI3K/Akt signaling pathway

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